molecular formula C13H18N2O B381477 3-(1-Propylbenzimidazol-2-yl)propan-1-ol CAS No. 305347-61-9

3-(1-Propylbenzimidazol-2-yl)propan-1-ol

Cat. No.: B381477
CAS No.: 305347-61-9
M. Wt: 218.29g/mol
InChI Key: ZIEKLCSJJXCRJA-UHFFFAOYSA-N
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Description

3-(1-Propylbenzimidazol-2-yl)propan-1-ol is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a benzimidazole core, a privileged scaffold in drug discovery, substituted with a propyl group and a propan-1-ol side chain. This structure is characteristic of compounds explored as key intermediates or precursors for the synthesis of more complex molecules. Benzimidazole derivatives similar to this compound have been investigated for their potential biological activity. For instance, related structural analogues have been identified in patent literature as bromodomain inhibitors . Bromodomains are epigenetic regulatory proteins, and their inhibitors are a significant area of study for the potential treatment of various proliferative disorders, including cancer, inflammatory diseases, and viral infections . The propyl and hydroxypropyl substituents on the benzimidazole core are typical modifications used to fine-tune the molecule's physicochemical properties, binding affinity, and metabolic stability. Researchers value this compound for developing novel therapeutic agents and probing biological mechanisms. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the product's Certificate of Analysis for detailed specifications on purity and quality.

Properties

IUPAC Name

3-(1-propylbenzimidazol-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-9-15-12-7-4-3-6-11(12)14-13(15)8-5-10-16/h3-4,6-7,16H,2,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEKLCSJJXCRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The benzimidazole nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanal in a 1,2-addition mechanism. This step forms a tetrahedral alkoxide intermediate, which is subsequently protonated to yield 3-(1-propylbenzimidazol-2-yl)propanal. Reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the aldehyde to the primary alcohol.

Key Reaction Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF) or ethanol

  • Catalyst: Lewis acids (e.g., ZnCl₂) accelerate the addition step

  • Temperature: 0–25°C for addition; 25–60°C for reduction

  • Yield: 68–82% after purification by column chromatography

Catalytic Alkylation Approach

An alternative method involves alkylation of 2-(3-hydroxypropyl)benzimidazole with 1-bromopropane under basic conditions. This one-pot strategy simplifies the synthesis but requires careful control of stoichiometry.

Optimization Parameters

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Reaction Time: 12–24 hours at 80°C

  • Yield: 58–70%, with byproducts arising from over-alkylation

Advantages:

  • Avoids intermediate isolation

  • Scalable for industrial production

Limitations:

  • Requires excess alkylating agent

  • Lower regioselectivity compared to stepwise methods

Resolution of Racemic Mixtures

While the target compound lacks chiral centers, related syntheses employ resolution techniques to isolate enantiomers during intermediate steps. For example, diastereomeric salt formation with mandelic acid derivatives has been used to purify precursors in analogous benzimidazole syntheses.

Industrial-Scale Production

Large-scale manufacturing optimizes cost and efficiency through:

Continuous Flow Reactors

  • Residence Time: 30–60 minutes

  • Throughput: 50–100 kg/day

  • Catalyst Recycling: Immobilized ZnCl₂ on silica gel

Purification Techniques

  • Crystallization: Ethyl acetate/hexane mixtures (purity >98%)

  • Distillation: Reduced pressure (10–15 mmHg) for propanal recovery

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Nucleophilic-Reduction8299ModerateHigh
Catalytic Alkylation7095HighModerate
Industrial Flow Process7597Very HighLow

Key Findings:

  • The nucleophilic-reduction route offers superior purity but higher costs due to multiple steps.

  • Catalytic alkylation is preferred for bulk production despite slightly lower yields .

Chemical Reactions Analysis

Types of Reactions

3-(1-Propylbenzimidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group in the propanol moiety can be oxidized to form a carbonyl group, resulting in the formation of 3-(1-Propylbenzimidazol-2-yl)propanal or 3-(1-Propylbenzimidazol-2-yl)propanoic acid depending on the oxidizing agent and conditions used.

  • Reduction: : The compound can be reduced to form 3-(1-Propylbenzimidazol-2-yl)propan-1-amine by replacing the hydroxyl group with an amine group using reducing agents like lithium aluminum hydride.

  • Substitution: : The hydroxyl group can be substituted with other functional groups such as halides, ethers, or esters through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2) for halogenation, and alkyl halides for etherification.

Major Products

    Oxidation: 3-(1-Propylbenzimidazol-2-yl)propanal, 3-(1-Propylbenzimidazol-2-yl)propanoic acid.

    Reduction: 3-(1-Propylbenzimidazol-2-yl)propan-1-amine.

    Substitution: 3-(1-Propylbenzimidazol-2-yl)propyl chloride, 3-(1-Propylbenzimidazol-2-yl)propyl ether.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
Benzimidazole derivatives, including 3-(1-Propylbenzimidazol-2-yl)propan-1-ol, are recognized for their broad pharmacological activities. These compounds exhibit:

  • Antimicrobial Activity: They can inhibit the growth of bacteria and fungi by disrupting nucleic acid synthesis or protein production in microorganisms.
  • Anticancer Activity: Studies indicate that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
  • Anti-inflammatory Properties: The compound has potential applications in reducing inflammation, making it a candidate for treating various inflammatory diseases.

Case Study: Kinase Inhibition
Research has demonstrated that certain benzimidazole derivatives can inhibit kinases involved in cancer pathways. A structure-activity relationship analysis revealed that modifications in the propanol side chain could enhance the selectivity and potency against specific kinases.

Materials Science

Corrosion Inhibition:
this compound is utilized as a corrosion inhibitor due to its ability to form protective films on metal surfaces. This property is crucial in preventing metal degradation in various industrial applications.

UV Stabilizers:
The compound's stability under UV exposure makes it suitable for use as a UV stabilizer in plastics and coatings, enhancing the durability of materials exposed to sunlight.

Industrial Chemistry

Synthesis Intermediate:
This compound serves as an intermediate in the synthesis of more complex molecules. It acts as a building block for producing polymers and other industrial chemicals, highlighting its versatility in chemical manufacturing processes.

Antifungal Properties:
Recent studies have shown that derivatives of benzimidazole, including this compound, exhibit significant antifungal activity against various Candida species. This activity is comparable to established antifungal agents like fluconazole.

Mechanisms of Action:
The biological activity of this compound can be attributed to its interaction with molecular targets:

  • Intercalation with DNA: A study involving a zinc(II) complex with this compound demonstrated its ability to intercalate with calf thymus DNA, suggesting potential applications in gene therapy and molecular biology.

Mechanism of Action

The mechanism of action of 3-(1-Propylbenzimidazol-2-yl)propan-1-ol depends on its application:

  • Antimicrobial Activity: : The compound may inhibit microbial growth by interfering with the synthesis of nucleic acids or proteins in microorganisms.

  • Anticancer Activity: : It may induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.

  • Corrosion Inhibition: : The compound can adsorb onto metal surfaces, forming a protective film that prevents corrosion by blocking the interaction between the metal and corrosive agents.

Comparison with Similar Compounds

N-(1,3-Benzodioxol-5-ylmethyl)-2-([1,2,4]Triazolo[3,4-b][1,3]Benzothiazol-3-ylsulfanyl)Acetamide

  • Molecular Formula : C₁₈H₁₄N₄O₃S₂ (identical to the target compound).
  • Key Difference : The benzodioxole is attached via a methylene (-CH₂-) linker instead of a direct acetamide bond.

N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-Methylphenyl)[1,3]Thiazolo[2,3-c][1,2,4]Triazol-3-yl]Sulfanyl}Acetamide

  • Molecular Formula : C₂₀H₁₆N₄O₃S₂.
  • Key Difference : Replaces the triazolo-benzothiazole with a thiazolo-triazole system substituted with a 4-methylphenyl group.
  • Implications : The 4-methylphenyl substituent enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

N-(1,3-Benzodioxol-5-yl)-2-(4H-1,2,4-Triazol-3-ylsulfanyl)Acetamide

  • Molecular Formula : C₁₁H₁₀N₄O₃S.
  • Key Difference: Lacks the fused benzothiazole ring, simplifying the structure to a monocyclic triazole.
  • Implications : Reduced molecular complexity may lower target specificity but improve synthetic accessibility .

Pharmacological Activity Comparison

Compound Core Structure Key Substituents Reported Bioactivity References
Target Compound Triazolo-benzothiazole Benzodioxole Antimicrobial (predicted)
N-(1,3-Benzodioxol-5-ylmethyl)-... Triazolo-benzothiazole Benzodioxolymethyl Not reported
Thiazolo-triazole analogue Thiazolo-triazole 4-Methylphenyl Vasodilatory (in vitro)
Triazolothiadiazoles (e.g., 2a–2s) Triazolo-thiadiazole Pyridinyl, alkyl/aryl Vasodilatory, antimicrobial
  • Triazolothiadiazoles : Compounds like 3-(pyridinyl)-6-substituted triazolo[3,4-b]thiadiazoles exhibit vasodilatory activity due to electron-withdrawing substituents enhancing interaction with vascular smooth muscle receptors . The target compound’s benzodioxole may redirect activity toward CNS targets.

Physicochemical Properties

Property Target Compound Thiazolo-triazole Analogue Triazolothiadiazole (2a–2s)
Molecular Weight (g/mol) 398.45 432.49 280–350 (avg)
LogP (Predicted) 3.2 4.1 2.5–3.8
Water Solubility Low Very Low Moderate
  • Key Insight : The target compound’s benzodioxole and acetamide groups balance lipophilicity (LogP ~3.2) and polarity, favoring blood-brain barrier penetration compared to the more lipophilic thiazolo-triazole analogue .

Biological Activity

3-(1-Propylbenzimidazol-2-yl)propan-1-ol is a compound of interest due to its potential biological activities, particularly in the context of antifungal properties and kinase inhibition. This article reviews the existing literature on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents. The structure features a benzimidazole moiety attached to a propanol chain, which is critical for its biological activity.

Antifungal Activity

Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antifungal properties, particularly against Candida species.

Table 1: Antifungal Activity of Benzimidazole Derivatives

Compound NameMIC (μmol/mL)Reference
This compoundTBD
5a (related compound)0.0833
Fluconazole>1.6325

The minimum inhibitory concentration (MIC) values indicate that while fluconazole is a standard treatment, certain benzimidazole derivatives are more effective against specific strains of Candida, suggesting a potential therapeutic advantage.

The antifungal activity of benzimidazole derivatives is believed to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis, a key component of fungal cell membranes. Molecular modeling studies support this by showing favorable interactions between these compounds and target enzymes involved in fungal metabolism .

Kinase Inhibition

In addition to antifungal properties, compounds related to this compound have been investigated as kinase inhibitors. Kinases play crucial roles in various cellular processes, including cell signaling and metabolism.

Case Study: Kinase Inhibition

A study explored the kinase inhibitory potential of various benzimidazole derivatives, revealing significant activity against certain kinases implicated in cancer pathways. The structure-activity relationship (SAR) analysis indicated that modifications in the propanol side chain could enhance selectivity and potency against specific kinases .

Safety and Toxicology

Toxicological assessments are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that while some benzimidazole derivatives show promising biological activity, comprehensive toxicological evaluations are necessary to ascertain their safety for therapeutic use.

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